1-Methyl-2,2-diphenylethylene
Overview
Description
1-Methyl-2,2-diphenylethylene is an organic compound with the molecular formula C15H14 . It is useful in detecting structural features of products derived from coal .
Physical and Chemical Properties Analysis
This compound has a melting point of 49°C, a boiling point of 284.85°C, and a density of 1.0250 .Scientific Research Applications
Polymerization and Copolymerization Applications
Copolymerization with Methyl Methacrylate : 1,1-Diphenylethylene (DPE) is used in radical emulsion polymerization of methyl methacrylate. DPE incorporation results in a decrease in the rate of polymerization and molecular weight, playing a unique role in radical polymerizations (Viala et al., 2002).
Anionic Synthesis of Polymers : DPE is employed in anionic polymerization. It is used in forming initiators, end-capping agents, chain-end and in-chain functionalization, and in the synthesis of non-homopolymerizable DPE-functionalized macromonomers (Quirk et al., 2000).
Living Anionic Copolymerization : DPE undergoes copolymerization with other compounds like styrene or butadiene to produce copolymers with controlled comonomer sequences, such as alternating or telechelic polymers (Hutchings et al., 2015).
Chemical Synthesis and Characterization
Grignard Reaction and Column Chromatography : The synthesis of DPE through a Grignard reaction followed by acid-catalyzed dehydration is an educational example in organic chemistry laboratories (Alty et al., 2016).
Graft Copolymers Synthesis : DPE is utilized in the synthesis of macroinitiators for cationic polymerization of isobutylene, leading to the creation of graft copolymers (Schäfer et al., 2002).
Specialized Applications in Materials Science
Polyimides and Sulfonated Polyimides : Functionalized DPE derivatives are used in the preparation of polyimide derivatives, introducing the DPE unit into the polymer backbone. This method also facilitates the synthesis of new sulfonated polyimide derivatives (Summers et al., 2017).
Diblock Copolymer Micelles : DPE-modified commodity elastomers are used in the synthesis of diblock copolymers, which are then employed for the preparation of block copolymer micelles, demonstrating the versatility of DPE in advanced materials applications (Guerrero‐Sanchez et al., 2005).
Magnetic Composite Microspheres for Drug Release : Controlled radical polymerization based on DPE is used in preparing pH-responsive magnetic composite microspheres, demonstrating an innovative application in drug delivery systems (Guo et al., 2011).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as stilbenes and chalcones, have been found to interact with proteins like protein tyrosine phosphatase 1b (ptp-1b) . This interaction can potentially influence insulin signaling, but it’s unclear if Prop-1-ene-1,1-diyldibenzene shares this mechanism.
Biochemical Pathways
Similar compounds have been shown to impact pathways related to insulin signaling .
Properties
IUPAC Name |
1-phenylprop-1-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUUNCHXRYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285618 | |
Record name | 1,1-Diphenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-66-5 | |
Record name | 1,1-Diphenyl-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diphenylpropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diphenylpropene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Diphenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1-Diphenyl-1-propene characterized using spectroscopic methods?
A1: Raman and infrared (IR) spectroscopy prove effective in characterizing 1,1-Diphenyl-1-propene and its derivatives. Specifically, Raman spectroscopy effectively identifies the saturated carbon-germanium (Ge-C) bond and Ge-Ph vibrational modes present in these compounds. A strong vibration band observed near 1000 cm-1 in the Raman spectra is attributed to the Ge-Ph stretching mode [].
Q2: Can 1,1-Diphenyl-1-propene be found in natural sources?
A3: Yes, 1,1-Diphenyl-1-propene has been identified as a constituent of the essential oil extracted from Guizhou flat green tea. While present at a lower relative content (2.95%), it contributes to the complex aroma profile of the tea [].
Q3: Has 1,1-Diphenyl-1-propene been utilized in the synthesis of other compounds?
A4: Yes, 1,1-Diphenyl-1-propene arises as a product in reactions involving carbenerhodium(I) complexes. For instance, treating trans-[RhCl(CPh2)(PiPr3)2] with ethene yields 1,1-Diphenyl-1-propene, alongside 3,3-diphenyl-1-propene []. This highlights the potential of 1,1-Diphenyl-1-propene as a building block in organometallic synthesis.
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